4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline
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Overview
Description
4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzylamine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the methylsulfanyl and pyridinyl groups. Reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridinyl group can be reduced to a piperidinyl group using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the quinazoline ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the pyridinyl group yields piperidinyl derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a variety of substituted quinazoline derivatives.
Scientific Research Applications
4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and receptor binding, which are crucial for understanding biological processes.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating various diseases, including cancer, infections, and neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, which have applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels. The compound’s ability to interact with these targets can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfanyl)-N-[1-(pyridin-4-yl)ethyl]aniline
- {[4-(methylsulfanyl)phenyl]methyl}[1-(pyridin-3-yl)ethyl]amine
- N,1,4,4-Tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide
Uniqueness
4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline is unique due to its specific combination of functional groups and structural features. The presence of both the methylsulfanyl and pyridinyl groups, along with the quinazoline core, imparts distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
87568-91-0 |
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Molecular Formula |
C18H15N3S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-methylsulfanyl-2-pyridin-4-yl-5,6-dihydrobenzo[h]quinazoline |
InChI |
InChI=1S/C18H15N3S/c1-22-18-15-7-6-12-4-2-3-5-14(12)16(15)20-17(21-18)13-8-10-19-11-9-13/h2-5,8-11H,6-7H2,1H3 |
InChI Key |
FVLGIQRBGAZLIZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC2=C1CCC3=CC=CC=C32)C4=CC=NC=C4 |
Origin of Product |
United States |
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